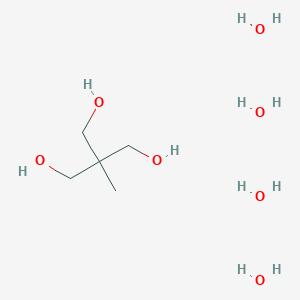
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate (HMT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMT is a white crystalline powder that is soluble in water and has a molecular weight of 182.17 g/mol.
Aplicaciones Científicas De Investigación
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has been extensively studied for its potential applications in various fields such as polymer chemistry, nanotechnology, and pharmaceuticals. In polymer chemistry, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In nanotechnology, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a reducing agent for the synthesis of gold nanoparticles, which have potential applications in drug delivery and cancer therapy. In pharmaceuticals, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a starting material for the synthesis of various drugs such as antiviral agents and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is not well understood. However, it is believed that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate acts as a nucleophile and forms covalent bonds with other molecules. This property of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate makes it useful in various chemical reactions such as crosslinking and reduction reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate have not been extensively studied. However, studies have shown that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is non-toxic and has low acute toxicity. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has also been shown to have low skin and eye irritation potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments. It is easy to synthesize, has a low toxicity, and is readily available. However, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has some limitations. It is hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate also has a short shelf life and needs to be stored in a dry environment.
Direcciones Futuras
There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate. One potential area of research is the synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate derivatives with improved properties such as increased solubility and stability. Another area of research is the development of new applications of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate in areas such as catalysis and energy storage. Additionally, the mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate needs to be further studied to better understand its potential applications in various fields.
Conclusion
In conclusion, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate, and further studies are needed to better understand its potential applications.
Métodos De Síntesis
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate can be synthesized through a two-step process. The first step involves the reaction of formaldehyde and acetone to form 2,2-bis(hydroxymethyl)propan-1-ol (bis-MPA). The second step involves the reaction of bis-MPA with hydrochloric acid and water to form 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate tetrahydrate. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production.
Propiedades
Número CAS |
142381-76-8 |
|---|---|
Nombre del producto |
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate |
Fórmula molecular |
C5H20O7 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;tetrahydrate |
InChI |
InChI=1S/C5H12O3.4H2O/c1-5(2-6,3-7)4-8;;;;/h6-8H,2-4H2,1H3;4*1H2 |
Clave InChI |
LEHRMCOOEVWCNU-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)CO.O.O.O.O |
SMILES canónico |
CC(CO)(CO)CO.O.O.O.O |
Otros números CAS |
142381-76-8 |
Sinónimos |
2-(hydroxymethyl)-2-methyl-propane-1,3-diol tetrahydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



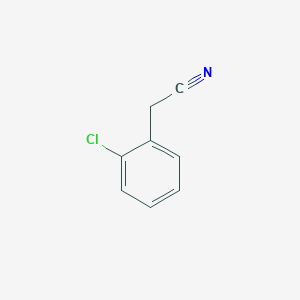
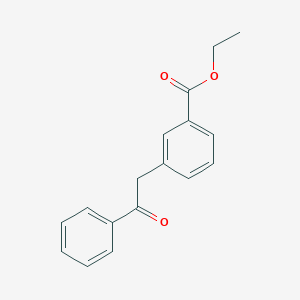
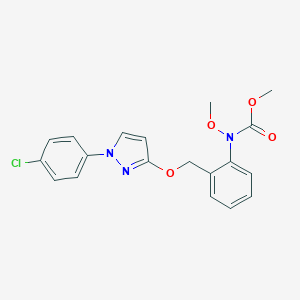
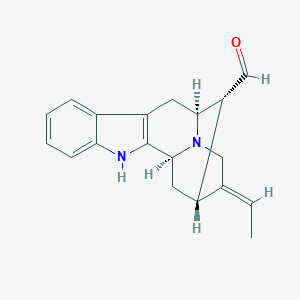
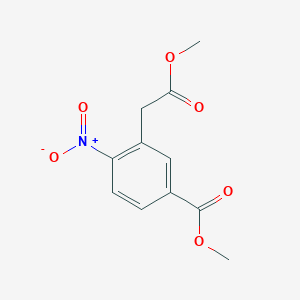
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
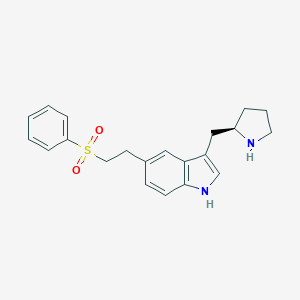
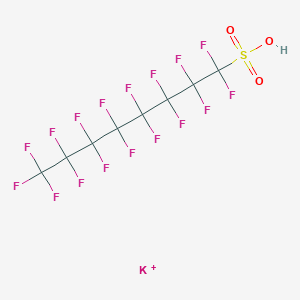
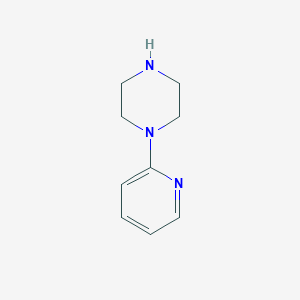

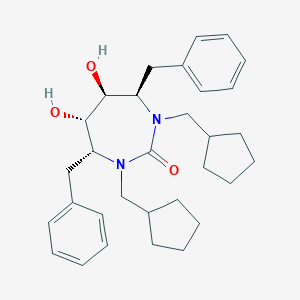
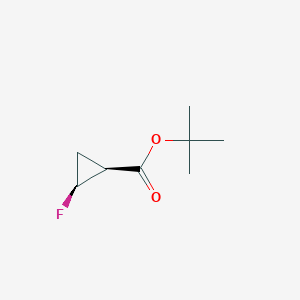

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)